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The landscape of targeted protein degradation (TPD) is rapidly evolving, with the discovery of
novel E3 ligase recruiters being a key driver of innovation. EN884 has recently emerged as a
first-in-class covalent recruiter of the SKP1 adapter protein, a core component of the SKP1-
CUL1-F-box (SCF) E3 ubiquitin ligase complex. This guide provides a comprehensive
assessment of the proteome-wide selectivity of EN884, offering a comparison with other E3
ligase recruiting mechanisms and detailing the experimental protocols used for its evaluation.

EN884: A Covalent SKP1 Recruiter

EN884 is a cysteine-reactive small molecule that covalently modifies Cys160 of SKP1.[1][2][3]
This covalent engagement allows for the recruitment of the SCF E3 ligase complex to target
proteins of interest when EN884 is incorporated into a Proteolysis Targeting Chimera
(PROTAC). By hijacking the SCF complex, these PROTACSs can induce the ubiquitination and
subsequent proteasomal degradation of specific cellular proteins, offering a powerful
therapeutic modality.[1][2]

Proteome-Wide Selectivity Profile of EN884

A critical aspect of any TPD platform is the selectivity of the E3 ligase recruiter. Off-target
interactions can lead to unintended protein degradation and potential toxicity. Chemoproteomic
profiling of an alkyne-functionalized probe based on the EN884 scaffold has revealed that in its
current form, EN884 is not highly selective.
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Table 1: Proteome-Wide Selectivity of an EN884-based Probe

Number of Off- Total Proteins
Probe On-Target o
Targets Identified
SJH1-37m (EN884-
SKP1 414 5928

alkyne)

Data from a pulldown proteomics experiment in HEK293T cells.

The data indicates that while the EN884-based probe successfully enriches for its intended
target, SKP1, it also interacts with a significant number of other cellular proteins. This suggests
that further medicinal chemistry efforts are required to improve the selectivity of the EN884

scaffold.

Comparison with Alternative E3 Ligase Recruiters

The majority of PROTACSs developed to date utilize recruiters for the VHL and cereblon (CRBN)
E3 ligases. These recruiters are generally highly selective and have been successfully
employed to degrade a wide range of target proteins. In recent years, recruiters for other E3
ligases such as DCAF11, DCAF16, and RNF114 have also been developed, expanding the
toolbox for TPD.

Table 2: Comparison of E3 Ligase Recruiter Selectivity
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. . . . Representative
Recruiter Class E3 Ligase Target Selectivity Profile .
Ligands

Emerging, currently
EN884 SKP1 (SCF complex) ] ] EN884
not highly selective

Generally high

VHL Recruiters VHL o VH032, VH298
selectivity
] Generally high Lenalidomide,
CRBN Recruiters Cereblon o ) )
selectivity Pomalidomide
Other Covalent DCAF11, DCAF16, Variable, under active Specific covalent
Recruiters RNF114 investigation ligands

This comparison highlights that while EN884 opens up a new avenue for E3 ligase recruitment,
its selectivity profile is not yet as favorable as the well-established VHL and CRBN recruiters.

Experimental Protocols for Assessing Selectivity

The selectivity of EN884 and its derivatives was assessed using cutting-edge chemoproteomic
techniques.

Isotopic Desthiobiotin-Activity-Based Protein Profiling
(isoDTB-ABPP)

This method was employed to identify the specific cysteine residue on SKP1 that is engaged
by EN884.

Experimental Workflow:
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Pulldown Proteomics with Alkyne-Functionalized Probe

This method was used to determine the proteome-wide off-targets of the EN884 scaffold.

Experimental Workflow:
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Pulldown Proteomics Workflow for Off-Target Profiling.
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Signaling Pathway: Targeted Protein Degradation
via SCF Recruitment

EN884-based PROTACSs function by hijacking the ubiquitin-proteasome system. The EN884
moiety binds to SKP1, bringing the entire SCF E3 ligase complex into proximity with a target
protein bound by the other end of the PROTAC. This induced proximity leads to the
polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC-mediated Ternary Complex Formation

EN884-PROTAC .
Target Protein

recrui Ubiquitination Cascade

polyubiquitinates activates
Ubiquitin
SKP1
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Target
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Mechanism of EN884-PROTAC Induced Protein Degradation.

Conclusion

EN884 represents an exciting development in the field of targeted protein degradation by
providing a novel means to recruit the SCF E3 ligase complex. However, the initial
chemoproteomic profiling reveals a need for further optimization to enhance its selectivity. For
researchers and drug development professionals, EN884 offers a promising but early-stage
tool. Future work will likely focus on developing more selective SKP1 binders to fully realize the
therapeutic potential of this new class of E3 ligase recruiters. When considering a TPD
strategy, the well-established and highly selective VHL and CRBN recruiters remain the gold
standard, while the development of novel recruiters like EN884 continues to expand the
possibilities of this powerful technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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